4-amino-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Amino-Pyrazoles: These compounds share a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Pyrazoline Derivatives: These compounds have a similar scaffold and are investigated for their pharmacological properties.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
4-AMINO-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of halogen atoms and methoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11Br2Cl2N5O3 |
---|---|
Molecular Weight |
564.0 g/mol |
IUPAC Name |
4-amino-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C17H11Br2Cl2N5O3/c18-10-3-9(6-23-24-17(27)14-16(22)26-29-25-14)15(12(19)4-10)28-7-8-1-2-11(20)5-13(8)21/h1-6H,7H2,(H2,22,26)(H,24,27)/b23-6+ |
InChI Key |
CWUYGTAXQDMQRT-TXNBCWFRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=NON=C3N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=NON=C3N |
Origin of Product |
United States |
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